molecular formula C8H11FN2O B13034300 1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine

1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine

Cat. No.: B13034300
M. Wt: 170.18 g/mol
InChI Key: SNKPNKLWTBUEMR-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine is a chemical compound with the molecular formula C8H11FN2O It is a heterocyclic amine that contains a pyridine ring substituted with a fluoro and methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyridine ring, which is then functionalized with fluoro and methoxy groups.

    Methoxylation: The methoxy group is introduced using methanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or methoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluoro and methoxy groups play a crucial role in enhancing the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoro-5-methylpyridin-3-YL)ethan-1-amine
  • 1-(5-Methoxypyridin-2-YL)ethan-1-amine dihydrochloride
  • 1-(5-Fluoro-2-methoxypyridin-4-YL)ethan-1-one

Uniqueness

1-(5-Fluoro-2-methoxypyridin-3-YL)ethan-1-amine is unique due to the specific positioning of the fluoro and methoxy groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

1-(5-fluoro-2-methoxypyridin-3-yl)ethanamine

InChI

InChI=1S/C8H11FN2O/c1-5(10)7-3-6(9)4-11-8(7)12-2/h3-5H,10H2,1-2H3

InChI Key

SNKPNKLWTBUEMR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC(=C1)F)OC)N

Origin of Product

United States

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